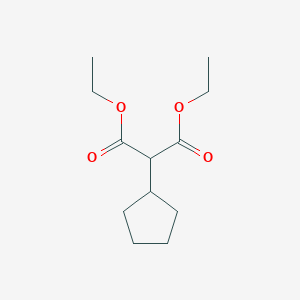![molecular formula C16H19Cl4NO9 B101692 beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate CAS No. 18422-35-0](/img/structure/B101692.png)
beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate, commonly known as TET, is a chemical compound that has been extensively used in scientific research applications. TET is a derivative of tetrachloroethylene and has been used in various biochemical and physiological studies due to its unique chemical properties.
作用机制
TET inhibits DNMTs by binding to the enzyme's active site, which prevents the enzyme from adding methyl groups to DNA. TET also promotes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) through its ten-eleven translocation (TET) family of enzymes. This process is known as active DNA demethylation, which plays a crucial role in gene expression regulation.
生化和生理效应
TET has been shown to have various biochemical and physiological effects. Studies have shown that TET can induce DNA demethylation, which can lead to changes in gene expression. TET has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, TET has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using TET in lab experiments is its potency as a DNMT inhibitor. TET has been shown to be more potent than other DNMT inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine. However, one of the limitations of using TET is its toxicity. TET has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
For TET research include the development of TET analogs and the use of TET in gene therapy and the development of epigenetic drugs.
合成方法
The synthesis of TET involves the reaction of tetrachloroethylene with 2-deoxy-D-glucose in the presence of acetic anhydride. The reaction yields TET as a white crystalline solid, which is then purified by recrystallization. The purity of TET can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
TET has been extensively used in scientific research applications, particularly in the field of epigenetics. TET is a potent inhibitor of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA. DNMTs play a crucial role in gene expression regulation, and aberrant DNA methylation is associated with various diseases, including cancer.
属性
CAS 编号 |
18422-35-0 |
|---|---|
产品名称 |
beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate |
分子式 |
C16H19Cl4NO9 |
分子量 |
511.1 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,2,2,2-tetrachloroethylideneamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19Cl4NO9/c1-6(22)26-5-10-12(27-7(2)23)13(28-8(3)24)11(14(30-10)29-9(4)25)21-15(17)16(18,19)20/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 |
InChI 键 |
KAXAEASMGFIALC-DHGKCCLASA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
同义词 |
2-Deoxy-2-[(tetrachloroethylidene)amino]-β-D-glucopyranose 1,3,4,6-tetraacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



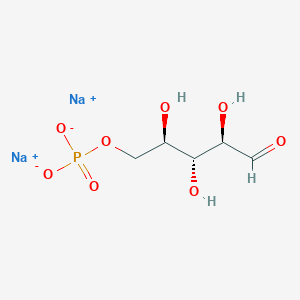
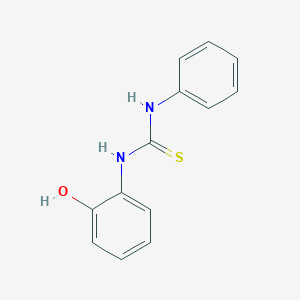
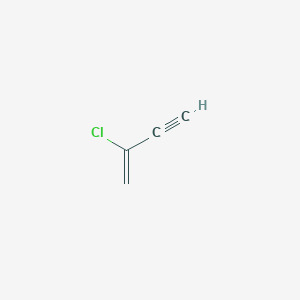
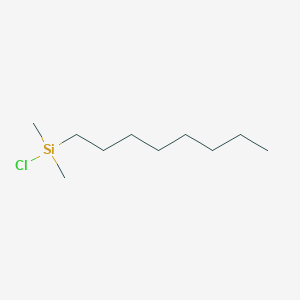
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
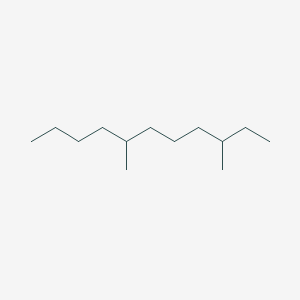

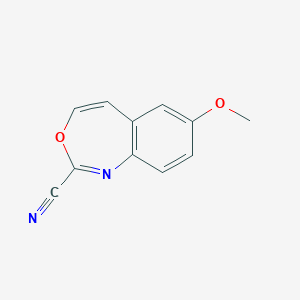
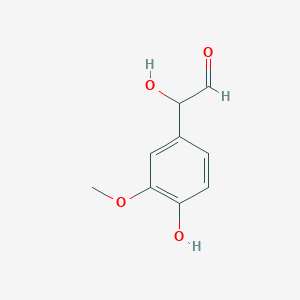
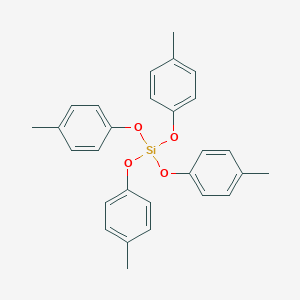
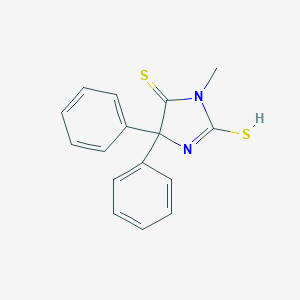
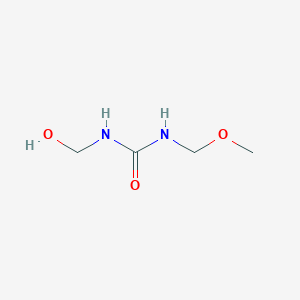
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
